4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid
Beschreibung
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2377587-42-1) is a fluorinated phenylboronic acid derivative with a molecular weight of 264.03 g/mol and a purity of ≥98% . Its structure features:
- A boronic acid (-B(OH)₂) group at the phenyl ring’s para position.
- A hydroxymethyl (-CH(OH)-) bridge linking the phenyl ring to a 4-fluorophenyl substituent.
- Fluorine atoms at both the primary phenyl ring (C4) and the secondary phenyl ring (C4') .
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, leveraging the boronic acid group’s reactivity with palladium catalysts . The hydroxymethyl group enhances solubility in polar solvents, while fluorine atoms modulate electronic and steric properties, influencing reactivity and binding affinity in medicinal chemistry applications .
Eigenschaften
IUPAC Name |
[4-fluoro-3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-4-1-8(2-5-10)13(17)11-7-9(14(18)19)3-6-12(11)16/h1-7,13,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPMKNGWBKISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C2=CC=C(C=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 4-fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic ester, which is then oxidized to yield the desired boronic acid . The reaction conditions often involve the use of mild bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure efficient and high-yield synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boronates.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid functionality .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid primarily involves its ability to form stable complexes with various organic and inorganic substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This compound can also interact with biological molecules, potentially inhibiting enzyme activity by forming reversible covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Table 1: Key Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Key Observations :
- The target compound’s hydroxymethyl group improves solubility but introduces steric challenges, slowing coupling efficiency compared to methoxy or formyl analogs .
- Fluorine atoms increase metabolic stability in drug candidates but may reduce nucleophilicity in cross-couplings .
Material Science
- Nanopore analysis: Phenylboronic acid derivatives (e.g., MspA-PBA) are used to detect cis-diols in fruits, though the target compound’s bulkier structure may limit pore compatibility .
Biologische Aktivität
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2377587-42-1) is an organoboron compound notable for its dual fluorine substitution, which enhances its reactivity and stability in various chemical reactions. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications in drug development and enzyme studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H11BF2O3 |
| Molar Mass | 264.03 g/mol |
| Density | 1.38 g/cm³ (Predicted) |
| Boiling Point | 440.1 °C (Predicted) |
| pKa | 8.36 (Predicted) |
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid primarily acts through its ability to participate in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound interacts with palladium complexes via a transmetalation process, facilitating the formation of new organic compounds that may exhibit various biological activities.
Anticancer Research
One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The boron atom's ability to capture thermal neutrons leads to localized destruction of cancer cells, making it a potential candidate for targeted cancer therapies.
Enzyme Inhibition Studies
Research has indicated that boronic acids, including this compound, can act as inhibitors of certain enzymes, particularly serine proteases and glycosidases. The presence of the boronic acid functional group allows for reversible binding to the active site of these enzymes, which can be exploited in drug design.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
When compared to other boronic acids, 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid stands out due to its enhanced stability and reactivity attributed to dual fluorine substituents. This unique feature provides it with distinct electronic properties that can be advantageous in both synthetic applications and biological interactions.
| Compound | Reactivity | Stability | Biological Activity |
|---|---|---|---|
| 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid | High | Moderate | Potentially significant |
| 4-Amino-3-fluorophenyl boronic acid | Moderate | High | Limited |
| Phenylboronic acid | Low | Low | Minimal |
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use, and follow proper glove removal techniques to avoid skin contact. Wear a full-body chemical-resistant suit and respiratory protection if aerosolization is possible .
- First Aid: In case of inhalation, immediately move the affected individual to fresh air and administer artificial respiration if necessary. Consult a physician and provide the safety data sheet (SDS) for reference .
- Storage: Store in a cool, dry environment (0–6°C) to minimize decomposition risks, as indicated for structurally similar boronic acids .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Methodological Answer:
- Reductive Amination: Analogous compounds (e.g., formylphenylboronic acids) are synthesized via reductive amination, leveraging the reactivity of the boronic acid group with amines. Optimize pH (neutral to slightly basic) and temperature (20–40°C) to enhance yield .
- Cross-Coupling Precursors: Use palladium-catalyzed Suzuki-Miyaura reactions, ensuring anhydrous conditions and degassed solvents (e.g., THF or DMF) to prevent boronic acid oxidation .
Q. Which analytical techniques are effective for characterizing purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Assess purity (>97% as per industrial standards) using C18 columns with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): Employ and NMR to confirm fluorophenyl and boronic acid moieties. Compare chemical shifts with DFT-predicted values for validation .
- Melting Point Analysis: Compare observed melting points (e.g., 212–217°C for similar derivatives) to literature values to detect impurities .
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) at 1–5 mol% loading in toluene/ethanol mixtures (3:1 v/v) .
- Base Optimization: Test KCO or CsCO (2–3 equiv) to maintain pH 8–9, critical for boronic acid activation .
- Temperature Control: Conduct reactions at 60–80°C under inert atmosphere (N/Ar) to prevent boroxine formation .
Advanced Questions
Q. What computational approaches predict this compound’s electronic structure and reactivity?
Methodological Answer:
- DFT/B3LYP Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 software with a 6-311++G(d,p) basis set to predict electrophilic/nucleophilic sites .
- Vibrational Analysis: Compare experimental IR spectra with DFT-simulated vibrational modes (e.g., B-O stretching at 1340–1390 cm) to validate conformational stability .
Q. How do hydrogen bonding interactions influence solid-state reactivity?
Methodological Answer:
- Crystallography: Perform single-crystal X-ray diffraction to identify O-H···O hydrogen bonding networks, which stabilize infinite chains and reduce hygroscopicity .
- Reactivity Implications: Solid-state interactions may sterically hinder boronic acid participation in reactions; pre-dissolve in polar aprotic solvents (e.g., DMSO) to mitigate this .
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
- Comparative Studies: Replicate assays (e.g., MIC for antibacterial activity) using standardized protocols. For example, compare activity against E. coli (ATCC 25922) with positive controls like ciprofloxacin .
- Data Normalization: Account for variations in compound purity, solvent effects (DMSO vs. saline), and cell line specificity (e.g., HeLa vs. MCF-7 for anticancer assays) .
Q. What models are appropriate for assessing anticancer potential?
Methodological Answer:
- In Vitro: Use MTT assays on human cancer cell lines (e.g., A549 lung carcinoma) with IC determination. Include boronic acid inhibitors (e.g., bortezomib) as benchmarks .
- In Vivo: Test in xenograft models (e.g., BALB/c nude mice) at 10–50 mg/kg doses, monitoring tumor volume reduction and toxicity via histopathology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
